1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that belongs to a class of isoxazole derivatives fused with pyrrolopyridine structures. This compound exhibits significant potential in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. The unique structural features of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine contribute to its diverse biological activities.
The compound can be classified as a bicyclic heterocycle, specifically an isoxazole fused with a pyrrolopyridine. Its structure includes an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, fused to a pyrrolopyridine system that consists of a pyrrole and pyridine ring. This classification places it within the realm of pharmacologically relevant compounds due to its structural complexity and potential for interaction with biological targets.
The synthesis of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine can be achieved through various methods, including cycloaddition reactions and multi-step synthetic pathways. A notable approach involves the use of nitrone cycloaddition reactions, where suitable precursors such as N-phenylhydroxylamine are reacted with α,β-unsaturated carbonyl compounds under reflux conditions.
For example, one synthetic route described in the literature involves the reaction of methyl 2-formyl-1H-pyrrol-1-ylmethyl-3-phenylacrylate with N-phenylhydroxylamine in ethanol, leading to the formation of the desired isoxazolo derivative after purification steps including extraction and column chromatography .
The molecular structure of 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and stereochemistry.
1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for heterocycles. These include:
For instance, reactions involving electrophilic aromatic substitution can modify the pyridine or pyrrole rings, potentially enhancing biological activity or altering pharmacokinetic properties.
The mechanism of action for 1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. For example:
The detailed mechanism may involve competitive inhibition at active sites or allosteric modulation depending on structural variations.
1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties.
1H-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine has potential applications in various scientific fields:
Research continues to explore its efficacy in treating conditions like cancer and neurological disorders by leveraging its unique molecular structure for drug design.
The compound "1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine" exemplifies a complex polyheterocyclic system requiring strict adherence to IUPAC fusion nomenclature rules. The name delineates a tricyclic structure formed by ortho-fusion of three heterocycles: isoxazole (five-membered, O/N), pyrrole (five-membered, N), and pyridine (six-membered, N). The prefix "1H" specifies the protonation state at the pyrrole nitrogen, resolving ambiguity about the hydrogen location. The fusion descriptors "[3,4-d]" (isoxazole) and "[2,3-b]" (pyrrolopyridine) indicate the bond-sharing atoms: atoms 3 and 4 of the isoxazole ring fuse with bonds "d" (typically positions 4a-9b in tricyclics), while atoms 2 and 3 of the pyrrole moiety fuse with bond "b" of the pyridine ring. This naming prioritizes the pyridine component as the parent ring due to its highest priority in the heterocycle hierarchy (number of heteroatoms, size, N atom type) . Alternative naming like "pyrrolo[2',3':4,5]isoxazolo[3,2-c]pyridine" might arise if isoxazole is considered the parent, but IUPAC rules favor the pyridine-centric approach for consistency.
Tautomerism significantly impacts the electronic distribution and biological activity of fused heterocycles. For 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine, two primary tautomeric forms are feasible:
Table 1: Tautomeric Forms and Stability Parameters
| Tautomer | Proton Location | Aromaticity | Energy (kcal/mol) | Dominance |
|---|---|---|---|---|
| 1H | Pyrrolo N (N2) | Full (both rings) | 0 (reference) | >99% |
| 3H | Isoxazole N (N1) | Disrupted | +8–12 | <1% |
Computational studies (DFT at B3LYP/6-311G(d,p)) indicate the 1H-tautomer is energetically favored by 8–12 kcal/mol due to preservation of full 10π-electron aromaticity across the fused system. This stability mirrors trends in analogous systems like 1H-pyrazolo[3,4-b]pyridines, where the 1H-tautomer dominates by >37 kJ/mol over 2H-forms [4]. The electron-withdrawing isoxazole ring further disfavors protonation at its nitrogen (N1), reinforcing the 1H-tautomer’s prevalence. Solvent effects minimally perturb this equilibrium, affirming the structural dominance of the 1H-form in biological environments.
Inconsistent ring numbering in fused heterocycles poses challenges for reproducibility and database curation. For this scaffold, discrepancies arise in:
SciFinder analysis reveals that >30% of pyrazolo[3,4-b]pyridine derivatives exhibit ambiguous numbering in patents . Standardization requires:
The 1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine scaffold exhibits distinct electronic and steric profiles versus related bicyclic systems:
Table 2: Comparative Analysis of Fused Tricyclic Heterocycles
| Scaffold | Heteroatoms | Dipole Moment (D) | π-Conjugation | H-Bond Capacity | Bioactivity Relevance |
|---|---|---|---|---|---|
| Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine | 3N, 1O | 5.2 | Moderate | Acceptor-donor | Kinase inhibition, Anticancer |
| Pyrazolo[3,4-b]pyridine | 4N | 4.0 | High | Donor-acceptor | Kinase inhibition (e.g., TBK1 IC50 = 0.2 nM) [6] |
| Thieno[3,2-b]pyrrole | 1N, 1S | 4.5 | High | Weak donor | Antimicrobial [7] |
| Furo[2,3-d]pyrimidine | 2N, 1O | 4.8 | Moderate | Acceptor | Antiviral |
Key differences:
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7